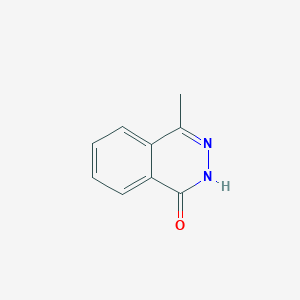

4-Methylphthalazin-1(2H)-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVHFPDZAZUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198192 | |

| Record name | 4-Methyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5004-48-8 | |

| Record name | 4-Methyl-1(2H)-phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5004-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-4-methylphthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalazinone Core

The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] These molecules have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and cardiovascular effects.[1] Specifically, 4-Methylphthalazin-1(2H)-one is a key intermediate in the synthesis of more complex pharmaceutical agents, making its efficient and reliable synthesis a topic of considerable interest in drug discovery and development.[2][3] The methyl group at the C4 position can significantly influence the molecule's biological activity and provides a vector for further chemical modification.[2]

This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from the readily available starting material, 2-acetylbenzoic acid. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and offer insights into process optimization and characterization of the final product.

Reaction Mechanism: A Classic Cyclocondensation

The synthesis of this compound from 2-acetylbenzoic acid is a classic example of a cyclocondensation reaction. The overall transformation involves the reaction of the bifunctional 2-acetylbenzoic acid with hydrazine, leading to the formation of the stable, bicyclic phthalazinone ring system.[4]

The reaction proceeds through a two-step sequence:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the acetyl group in 2-acetylbenzoic acid. This is followed by the elimination of a molecule of water to form a hydrazone intermediate.[5]

-

Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon. This is followed by another dehydration step, leading to the formation of the final phthalazinone ring. The entire process is typically carried out under reflux conditions in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.[4]

Below is a visual representation of the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and well-established method for the synthesis of this compound.[4][6]

Materials and Reagents

-

2-Acetylbenzoic acid

-

Hydrazine hydrate (99%)

-

Ethanol (anhydrous)

-

Cold ethanol (for washing)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1.0 equivalent) in ethanol.[6]

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A slight exothermic reaction may be observed.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.[6]

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[6]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

| Parameter | Value/Description | Reference |

| Starting Material | 2-Acetylbenzoic acid (1.0 eq) | [6] |

| Reagent | Hydrazine hydrate (1.2 eq) | [6] |

| Solvent | Ethanol | [6] |

| Reaction Time | 4-6 hours | [6] |

| Reaction Temperature | Reflux | [6] |

| Purification Method | Recrystallization from ethanol | [6] |

| Expected Yield | High | [6] |

| Physical Appearance | Solid | [3] |

Safety and Handling of Hydrazine Hydrate

Hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety precautions.[7][8]

-

Toxicity: Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[7] It is a suspected carcinogen.[8]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]

-

Spills: In case of a spill, evacuate the area and wear appropriate PPE for cleanup. Absorb the spill with an inert material and dispose of it as hazardous waste.[9]

Characterization and Validation of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

-

Melting Point: The purified product should have a sharp melting point.

-

Spectroscopic Methods:

Troubleshooting and Process Optimization

-

Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction has gone to completion by extending the reflux time. Adding a catalytic amount of a weak acid, such as acetic acid, may also improve the yield in some cases.[12]

-

Incomplete Reaction: If TLC analysis shows the presence of starting material even after prolonged reflux, consider using a higher boiling point solvent, such as n-butanol, but be mindful of potential side reactions.

-

Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.[5]

Conclusion

The synthesis of this compound from 2-acetylbenzoic acid via cyclocondensation with hydrazine hydrate is a robust and efficient method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable intermediate for further applications in medicinal chemistry and drug development. The key to a successful synthesis lies in careful execution of the experimental procedure, diligent monitoring of the reaction, and thorough purification and characterization of the final product.

References

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5004-48-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sciencemadness.org [sciencemadness.org]

- 9. chemstock.ae [chemstock.ae]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's Synthesis on a Core Pharmaceutical Scaffold

An In-depth Technical Guide to the Formation Mechanism of 4-Methylphthalazin-1(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Phthalazinone Core

The phthalazinone moiety is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer, antihypertensive, and anti-inflammatory properties.[2][3] Notably, the acclaimed PARP inhibitor Olaparib features this core structure, underscoring its importance in modern drug discovery.[2] Understanding the fundamental mechanism of its formation is paramount for chemists aiming to synthesize novel analogues and develop robust, scalable manufacturing processes.

This guide provides an in-depth examination of the predominant mechanism for the formation of this compound, a key derivative in this class. We will dissect the reaction between 2-acetylbenzoic acid and hydrazine, moving from foundational principles to field-proven experimental protocols, thereby offering a comprehensive resource grounded in scientific integrity.

The Core Reaction Mechanism: A Stepwise Dissection

The most direct and widely employed synthesis of this compound involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate.[4][5] This transformation is not a simple, single-step event but a sequential process involving nucleophilic attack, intramolecular cyclization, and dehydration. The overall reaction is driven by the formation of a thermodynamically stable, fused aromatic ring system.

The mechanism can be elucidated in three primary steps:

-

Formation of the Hydrazone Intermediate: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone group in 2-acetylbenzoic acid. This is a classic condensation reaction. Following proton transfer, a water molecule is eliminated, yielding a hydrazone intermediate.

-

Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic acyl substitution. The terminal, more nucleophilic nitrogen atom of the hydrazone intermediate attacks the carbonyl carbon of the carboxylic acid group. This forms a tetrahedral intermediate.

-

Dehydration and Aromatization: The tetrahedral intermediate is unstable and readily collapses, eliminating a second molecule of water to form the final, stable this compound. This final dehydration step is a powerful thermodynamic driving force for the reaction, resulting in the formation of the conjugated heterocyclic system.

Below is a diagrammatic representation of this mechanistic pathway.

Experimental Protocols: From Bench Scale to Process Development

A trustworthy protocol is a self-validating system. The methodologies described below are rooted in established literature and represent robust approaches to the synthesis of this compound.

Protocol 1: Standard Laboratory Synthesis

This protocol details a common and reliable method for synthesizing this compound on a laboratory scale.[2][5]

Materials:

-

2-Acetylbenzoic acid (1.0 mmol, 164.16 g/mol )

-

Hydrazine hydrate (1.2 mmol, 50.06 g/mol )

-

Ethanol (10-15 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylbenzoic acid (1.0 mmol) in ethanol (10 mL).

-

Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. An excess of hydrazine is used to ensure complete consumption of the starting material.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[5] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Crystallization & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in cold ethanol, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified solid under vacuum to obtain pure this compound.

Protocol 2: Advanced PAT-Guided Synthesis for Pharmaceutical Intermediates

For pharmaceutical applications, controlling impurities, particularly residual hydrazine (a potential genotoxic impurity), is critical. An advanced one-pot, two-step process has been developed to address this challenge, often employing Process Analytical Technology (PAT) for real-time monitoring and control.[6]

Core Principle: This method involves the in-situ formation of an activated intermediate of the 2-acylbenzoic acid, which then reacts with hydrazine. This controlled activation prevents the entrapment of hydrazine in the final crystallized product.[6]

Step-by-Step Methodology Overview:

-

Activation: 2-Acylbenzoic acid is reacted with an activating agent, such as 1,1'-carbonyldiimidazole (CDI), to form a highly reactive acylimidazole intermediate.[6] This step is monitored using in-situ IR spectroscopy to ensure complete conversion.

-

Controlled Hydrazine Addition: An aqueous solution of hydrazine is then added. The reaction of the activated intermediate with hydrazine is rapid and exothermic, and its profile can be monitored by Power Compensation Calorimetry (PCC).[6]

-

Controlled Crystallization: A carefully designed crystallization process is employed to ensure that the product precipitates with consistently low levels of residual hydrazine.

Data Presentation: Reaction Parameters

The efficiency of the synthesis can vary based on the specific conditions employed. The following table summarizes typical parameters for the standard laboratory synthesis.

| Parameter | Value / Condition | Rationale / Comment | Source |

| Starting Material | 2-Acetylbenzoic acid | The ortho-positioning of the acetyl and carboxyl groups is essential for cyclization. | [4][5][7] |

| Reagent | Hydrazine Hydrate | Serves as the source of the two nitrogen atoms for the heterocyclic ring. | [2][5] |

| Solvent | Ethanol | A good solvent for the reactants and allows for precipitation of the product upon cooling. | [2][5] |

| Temperature | Reflux (~78°C) | Provides sufficient thermal energy to overcome the activation energy for both condensation and cyclization steps. | [5] |

| Reaction Time | 2 - 4 hours | Typically sufficient for achieving high conversion at the specified temperature. | [5] |

| Typical Yield | >75% | The reaction is generally efficient due to the favorable thermodynamics of forming a stable aromatic system. | [8] |

Conclusion and Outlook

The formation of this compound via the cyclocondensation of 2-acetylbenzoic acid and hydrazine is a robust and well-understood chemical transformation. Its mechanism proceeds through a logical sequence of hydrazone formation, intramolecular acyl substitution, and dehydration. While the standard laboratory protocol is straightforward and high-yielding, advancements in process chemistry have led to sophisticated, PAT-guided methods that ensure the high purity required for pharmaceutical manufacturing by meticulously controlling residual hydrazine.[6] A thorough grasp of this mechanism empowers researchers to not only replicate this synthesis but also to intelligently design novel phthalazinone derivatives with tailored properties for future drug discovery endeavors.[9]

References

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 5004-48-8 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]

- 9. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and reactivity of 4-Methylphthalazin-1(2H)-one

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylphthalazin-1(2H)-one

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the phthalazinone scaffold, a recognized "privileged structure," it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, and key synthetic methodologies. The core of this document is a detailed exploration of its chemical reactivity, focusing on strategic derivatization at the N-2 position, the C-1 carbonyl group, the C-4 methyl group, and the aromatic ring. By elucidating the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: The Phthalazinone Scaffold in Modern Drug Discovery

The phthalazinone core is a prominent diazaheterobicycle that features in numerous pharmacologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The clinical and preclinical success of phthalazinone-containing molecules, particularly in oncology, has cemented its status as a cornerstone of drug design.[2] For instance, certain derivatives are known to act as potent inhibitors of poly (ADP-ribose) polymerase (PARP), aurora kinases, and other critical cellular enzymes.[2][3]

This compound, with its characteristic methyl substitution, is a particularly valuable starting material.[4] This substitution not only influences the molecule's electronic properties and biological profile but also provides an additional site for chemical modification, expanding its synthetic utility.[4] This guide delves into the fundamental chemistry of this compound, providing the technical insights necessary to harness its full potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5004-48-8 | [5] |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [6] |

| Appearance | Off-white to light yellow crystalline solid | - |

| Melting Point | 235-237 °C | [7] |

Spectroscopic Profile

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is characterized by signals for the four aromatic protons in the 7.7-8.4 ppm range, a singlet for the C4-methyl group around 2.4-2.5 ppm, and a broad singlet for the N-H proton (lactam) typically above 11.0 ppm, which is exchangeable with D₂O.[7]

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon (C1) appears downfield around 160 ppm, while the methyl carbon (C4-CH₃) is found upfield around 18-20 ppm. The remaining signals correspond to the aromatic and heterocyclic ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretching of the lactam group, typically in the region of 1650-1670 cm⁻¹. A broad N-H stretching band can also be observed around 3100-3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to its molecular weight.

Tautomerism: The Lactam-Lactim Equilibrium

A critical aspect of phthalazinone chemistry is the existence of lactam-lactim tautomerism. The solid-state and solution equilibrium is heavily dominated by the lactam form. However, the lactim tautomer, 4-methylphthalazin-1-ol, can be accessed under specific reaction conditions, which is pivotal for certain transformations, particularly at the C-1 position.[8]

Caption: Lactam-lactim tautomerism of this compound.

Synthesis of the this compound Core

The most reliable and widely cited method for synthesizing the title compound is the cyclocondensation reaction between 2-acetylbenzoic acid and hydrazine hydrate.[2][4] This reaction proceeds with high yield and purity, making it suitable for both laboratory and larger-scale production.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-acetylbenzoic acid (1 equivalent).

-

Reagents: Add ethanol to dissolve or suspend the starting material, followed by the slow addition of hydrazine hydrate (1.1 to 1.5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted hydrazine, and dry under vacuum to afford pure this compound.[2]

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is dictated by its multiple functional groups: the nucleophilic N-2 amide nitrogen, the electrophilic C-1 carbonyl, the acidic protons of the C-4 methyl group, and the aromatic ring.

Reactions at the N-2 Position: N-Alkylation

The amide nitrogen at the N-2 position is the most common site for functionalization. It readily undergoes nucleophilic substitution with various electrophiles, most notably alkyl halides, in the presence of a base. This reaction is a cornerstone for creating diverse libraries of phthalazinone derivatives.[2][9]

Caption: General scheme for N-alkylation of this compound.

-

Setup: Suspend this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Base: Add a mild base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the suspension.

-

Electrophile: Add the desired alkyl halide (R-X, 1.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-12 hours until TLC indicates the consumption of the starting material.

-

Workup: Cool the reaction, pour it into ice-cold water to precipitate the product, and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Reactions at the C-1 Position: Chlorination

The lactam carbonyl group itself is not highly reactive towards nucleophiles. However, by exploiting the lactim tautomer, it can be converted into a highly reactive 1-chloro-4-methylphthalazine intermediate. This is typically achieved using dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃).[10] This intermediate is an excellent substrate for nucleophilic aromatic substitution (SₙAr), allowing the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) at the C-1 position.[11]

Caption: Two-step functionalization of the C-1 position via chlorination.

-

Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place this compound (1 equivalent).

-

Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will slowly dissolve as the reaction proceeds.

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

-

Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Filter the solid, wash thoroughly with water, and dry to yield 1-chloro-4-methylphthalazine.[10]

Reactions at the C-4 Methyl Group: Halogenation

The methyl group at the C-4 position is activated for free-radical halogenation due to its benzylic-like character. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN, is the method of choice for selectively brominating this position.[2] The resulting 4-(bromomethyl) derivative is a potent electrophile, ideal for introducing nucleophiles to build side chains at the C-4 position.

-

Setup: Dissolve or suspend 2-alkyl-4-methylphthalazin-1(2H)-one (1 equivalent, N-protection is often performed first) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reaction: Heat the mixture to reflux, often with irradiation from a sunlamp or incandescent bulb to promote initiation. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer and concentrate it.

-

Purification: The crude 4-(bromomethyl) product is often used directly in the next step due to its lachrymatory nature and potential instability, but it can be purified by careful chromatography if necessary.[2]

Applications in Drug Discovery

Derivatives of this compound have demonstrated a remarkable range of biological activities, underscoring the scaffold's importance. Strategic modifications at the identified reactive sites have led to the discovery of potent therapeutic agents.[4]

Table 2: Biological Activities of this compound Derivatives

| Modification Site | Resulting Derivative Class | Reported Biological Activity | Reference(s) |

| N-2 Alkylation | N-Arylpiperazine derivatives | α1-Adrenoceptor affinity, potential antidepressant | [9] |

| N-2 Alkylation | Dithiocarbamate hybrids | Anticancer, antiproliferative against various cell lines | [2] |

| C-1 Substitution | 1-Amino-phthalazines | Kinase inhibition (e.g., Aurora kinase) | [3][4] |

| C-4 (Methyl) Mod. | C4-Aminomethyl derivatives | Precursors for anticancer agents |

The versatility of this scaffold allows for the application of molecular hybridization strategies, where it is combined with other pharmacophores (like dithiocarbamates) to create novel compounds with potentially dual-action mechanisms or improved selectivity profiles.[2]

Conclusion

This compound is a high-value synthetic intermediate with a rich and predictable reactivity profile. Its strategic importance in medicinal chemistry is well-established, providing access to compounds with diverse pharmacological properties, including anticancer and antimicrobial effects.[4] By understanding the distinct reactivity of the N-2, C-1, and C-4 positions, researchers can rationally design and execute synthetic routes to novel molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this versatile phthalazinone building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 5004-48-8 [smolecule.com]

- 5. This compound | 5004-48-8 [chemicalbook.com]

- 6. This compound | 5004-48-8 [amp.chemicalbook.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substitution and Ring closure Reactions of Phthalazine Derivatives | Faculty of Science [b.aun.edu.eg]

Crystal Structure Analysis of 4-Methylphthalazin-1(2H)-one Derivatives: From Synthesis to Supramolecular Architecture and Biological Significance

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The phthalazinone scaffold, and specifically the 4-Methylphthalazin-1(2H)-one core, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of these derivatives. We will journey from the strategic synthesis and cultivation of single crystals to the intricacies of data collection via Single-Crystal X-ray Diffraction (SC-XRD). The core focus will be on the interpretation of molecular and supramolecular structures, elucidating how non-covalent interactions dictate crystal packing. Finally, we bridge the gap between solid-state architecture and biological function, demonstrating how a profound understanding of crystal structure is indispensable for modern, structure-based drug design and development.

Introduction: The Pharmacological Importance of the Phthalazinone Core

The this compound moiety is a heterocyclic compound featuring a fused bicyclic system.[1] Its structural rigidity, combined with the potential for diverse substitutions at the N2 and C4 positions, makes it an ideal scaffold for interacting with various biological targets.[1] Derivatives have shown significant promise as inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP) for cancer therapy, phosphodiesterase-4 (PDE4) for inflammatory conditions, and DNA methyltransferase 3A (DNMT3A).[1][4][5][6]

The efficacy of these molecules is not merely a function of their chemical formula but is intrinsically linked to their three-dimensional conformation and the way they interact with their biological targets. Crystal structure analysis provides the most precise and unambiguous data on molecular geometry, stereochemistry, and intermolecular interactions, offering a foundational blueprint for understanding structure-activity relationships (SAR).

Synthesis and Crystallization: The Genesis of a Structure

Synthetic Strategies

The foundational step in any crystal structure analysis is the synthesis of the target compound. The most prevalent and efficient method for creating the 4-methylphthalazinone core is the cyclocondensation reaction between a 2-acylbenzoic acid (specifically, 2-acetylbenzoic acid) and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).[1] This reaction proceeds via a nucleophilic attack of the hydrazine on the keto-carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring.

Subsequent derivatization is typically achieved through nucleophilic substitution at the N2 position, allowing for the introduction of a wide variety of functional groups designed to modulate the compound's pharmacological profile.[7][8]

The Art of Crystallization

Obtaining a high-quality single crystal is the most critical and often most challenging prerequisite for a successful SC-XRD experiment. The ideal crystal should be a single, well-ordered lattice, free from significant defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).

Causality in Method Selection: The choice of crystallization method is dictated by the compound's solubility and stability in various solvents.

-

Slow Evaporation: Best for compounds that are highly soluble in a volatile solvent. The gradual removal of the solvent increases the solute concentration to the point of supersaturation, promoting slow, ordered crystal growth.

-

Vapor Diffusion (Hanging/Sitting Drop): Ideal for sparingly soluble compounds or when only small quantities of material are available. A solution of the compound is allowed to equilibrate with a larger reservoir of a "precipitant" (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

-

Slow Cooling: Effective for compounds whose solubility is highly temperature-dependent. A saturated solution at a high temperature is slowly cooled, reducing solubility and leading to crystal formation.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified 4-methylphthalazinone derivative in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile) to determine a suitable solvent in which the compound is moderately to highly soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation, which is crucial for growing large, high-quality crystals.

-

Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Blueprint

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The workflow from crystal to final structure is a multi-step process that requires both sophisticated instrumentation and specialized software.

References

- 1. Buy this compound | 5004-48-8 [smolecule.com]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. tugraz.at [tugraz.at]

Spectroscopic Scrutiny of 4-Methylphthalazin-1(2H)-one: A Technical Guide for Researchers

An In-Depth Guide to the Structural Elucidation of a Key Heterocyclic Scaffold

Introduction

4-Methylphthalazin-1(2H)-one (CAS No. 5004-48-8, Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its phthalazinone core is a privileged scaffold found in a variety of biologically active molecules, exhibiting a range of pharmacological properties including antimicrobial and anticancer potential.[1][2] A thorough understanding of its three-dimensional structure is paramount for the rational design of novel therapeutics and functional materials. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

This guide will delve into the principles of each spectroscopic method, present detailed experimental protocols for data acquisition, and offer an in-depth interpretation of the spectral data, providing a complete structural characterization of this important molecule.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

B. Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z corresponding to its molecular weight (160.17).

| m/z | Proposed Fragment Ion |

| 160 | [M]⁺• (Molecular Ion) |

| 132 | [M - CO]⁺• |

| 131 | [M - CHO]⁺ |

| 104 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a representative fragmentation pattern based on the analysis of similar phthalazinone structures. Actual spectra may show variations.

The fragmentation pattern provides valuable structural information. The initial loss of a neutral carbon monoxide (CO) molecule (28 Da) to give a fragment at m/z 132 is a characteristic fragmentation of many cyclic carbonyl compounds. Subsequent fragmentations can involve the loss of a hydrogen atom and further cleavages of the heterocyclic ring, leading to the formation of stable aromatic fragments.

Caption: Proposed Mass Spectral Fragmentation Pathway.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the evanescent wave is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

-

Detection: The attenuated IR beam is directed to a detector, and the resulting interferogram is mathematically converted into an IR spectrum by Fourier Transform (FT).

B. Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3000 | N-H Stretch | Amide (lactam) |

| 3100-3000 | C-H Stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H Stretch (aliphatic) | Methyl Group |

| ~1660 | C=O Stretch (amide I band) | Lactam Carbonyl |

| 1600-1450 | C=C Stretch (in-ring) | Aromatic Ring |

| ~1400 | C-N Stretch | Amide |

| 780-740 | C-H Out-of-plane Bend | ortho-disubstituted aromatic |

The presence of a strong absorption band around 1660 cm⁻¹ is a key indicator of the lactam carbonyl group. The broad band in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, confirming the presence of the secondary amide functionality within the phthalazinone ring. The absorptions in the aromatic C-H stretching and C=C stretching regions confirm the presence of the benzene ring.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

A. Experimental Protocol: ¹H and ¹³C NMR

Objective: To determine the complete proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals (Free Induction Decay - FID) are detected.

-

Data Processing: The FID is subjected to a Fourier Transform to generate the NMR spectrum.

B. Data Interpretation: ¹H NMR

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the eight protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~8.3 | d | 1H | H-5 |

| ~7.8-7.9 | m | 2H | H-6, H-7 |

| ~7.6 | d | 1H | H-8 |

| ~2.5 | s | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, and "m" a multiplet.

The downfield broad singlet around 11.5 ppm is characteristic of the acidic N-H proton of the lactam. The aromatic protons appear in the region of 7.6-8.3 ppm. The deshielding effect of the carbonyl group and the nitrogen atoms causes the proton at the 5-position (H-5) to appear at the lowest field. The methyl group protons appear as a sharp singlet around 2.5 ppm.

C. Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (C-1) |

| ~145 | C-4 |

| ~133 | C-7 |

| ~130 | C-4a |

| ~129 | C-8a |

| ~128 | C-6 |

| ~126 | C-5 |

| ~125 | C-8 |

| ~21 | -CH₃ |

Note: Chemical shifts are approximate.

The carbonyl carbon (C-1) is the most deshielded and appears at the lowest field (~161 ppm). The aromatic carbons resonate in the 125-145 ppm range. The methyl carbon is the most shielded and appears at the highest field (~21 ppm).

IV. Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The MS data confirms the molecular weight and provides insights into its fragmentation behavior. The IR spectrum identifies the key functional groups, particularly the characteristic lactam moiety. Finally, the ¹H and ¹³C NMR spectra reveal the complete connectivity and chemical environment of every proton and carbon atom in the molecule. This detailed spectroscopic analysis serves as a crucial reference for researchers working with this important heterocyclic scaffold in the fields of drug discovery and materials science.

V. References

-

Smolecule. (2023, September 14). Buy this compound | 5004-48-8. Available at: 31][2]

-

ChemicalBook. (2023). This compound | 5004-48-8. Available at: --INVALID-LINK--

-

SpectraBase. 4-methyl-1(2H)-phthalazinone. Wiley-VCH. Available at: --INVALID-LINK--

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

References

physical characteristics of 4-Methylphthalazin-1(2H)-one

An In-depth Technical Guide to the Physical Characteristics of 4-Methylphthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physical and spectroscopic properties of this compound (CAS No: 5004-48-8), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazinone class, this molecule serves as a valuable scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.[1][2] This document synthesizes available experimental data and spectroscopic principles to offer a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this compound.

Core Molecular and Physical Properties

This compound is a bicyclic aromatic compound featuring a phthalazinone core with a methyl substituent at the C4 position.[1] This structure imparts a unique combination of rigidity and polarity, influencing its solid-state properties and solubility. The key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5004-48-8 | [1][3] |

| Molecular Formula | C₉H₈N₂O | [1][4] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| IUPAC Name | 4-methyl-2H-phthalazin-1-one | [1] |

| Appearance | Pale yellow crystalline powder | [4] |

| Melting Point | 223-224°C | [4] |

| Solubility | 7.2 µg/mL (at pH 7.4); Slightly soluble in Chloroform and Methanol | [1][4] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [4] |

The compound's high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions. Its limited aqueous solubility is typical for planar aromatic structures, though it shows some solubility in polar organic solvents.[4]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected outcomes from key analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.

-

Aromatic Protons (Ar-H): The four protons on the fused benzene ring will typically appear as a complex series of multiplets in the downfield region (δ ≈ 7.6-8.3 ppm). The proton adjacent to the carbonyl group (at C8) is often the most deshielded.[2][5]

-

Methyl Protons (-CH₃): The methyl group at the C4 position will produce a characteristic singlet peak further upfield (δ ≈ 2.2-2.5 ppm).[2][5]

-

Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, confirming the presence of nine distinct carbon atoms. Key expected signals include the carbonyl carbon (C=O) at approximately 160-161 ppm, aromatic carbons, and the methyl carbon at around 18-19 ppm.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The most significant absorption band for this compound is the carbonyl (C=O) stretch of the cyclic amide (lactam) group. This typically appears as a strong, sharp peak in the region of 1660 cm⁻¹ .[1] Other characteristic bands include C-H stretches from the aromatic and methyl groups and N-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z ratio corresponding to its molecular weight of 160.17.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[2]

Crystallographic Properties

While specific single-crystal X-ray diffraction data for this compound is not widely published, the technique is essential for unambiguously determining its three-dimensional structure.[1] Analysis of closely related derivatives, such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the core phthalazinone ring system is nearly planar.[6] The crystal packing is typically stabilized by intermolecular hydrogen bonds and π–π stacking interactions between the aromatic rings.[6]

The general workflow for determining crystal structure is outlined below.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Methodologies

Accurate determination of physical characteristics requires standardized and validated protocols. The overall workflow from synthesis to characterization is a critical, self-validating system.

Caption: Synthesis and Physical Characterization Workflow.

Protocol for Melting Point Determination

Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small amount of the finely ground, dry crystalline powder of this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Stuart Scientific apparatus).[2]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (223°C).

-

Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

General Protocol for Spectroscopic Analysis

Causality: A combination of spectroscopic techniques provides orthogonal data points that, together, confirm the molecular structure beyond any reasonable doubt. Each technique probes a different aspect of the molecule's physical nature.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film from a solvent cast.

-

Obtain the spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption frequencies for the key functional groups, paying special attention to the C=O and N-H stretching regions.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern for further structural corroboration.

-

Conclusion

This compound is a well-defined crystalline solid with distinct physical and spectroscopic characteristics. Its high melting point and spectroscopic fingerprint—defined by its unique NMR signals, a strong carbonyl absorption in the IR, and a clear molecular ion peak in mass spectrometry—provide a reliable basis for its identification and quality assessment. The methodologies outlined in this guide offer a robust framework for researchers to verify the integrity of this important chemical scaffold, ensuring reproducibility and accuracy in drug discovery and development workflows.

References

- 1. Buy this compound | 5004-48-8 [smolecule.com]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5004-48-8 [chemicalbook.com]

- 4. This compound | 5004-48-8 [amp.chemicalbook.com]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 6. 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Phthalazinone Compounds

Abstract

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2][3] Though rare in natural products, its synthetic accessibility and capacity to interact with a diverse array of biological targets have cemented its importance in drug discovery.[2] This guide provides a comprehensive overview of the journey of phthalazinone compounds, from their initial synthesis to their evolution as critical pharmacophores in treating diseases ranging from hypertension to cancer. We will explore the key scientific milestones, delve into the synthetic methodologies that enabled their development, and examine the mechanistic insights that propelled them into the clinic.

The Genesis of a Scaffold: Early Synthesis and Discovery

The story of phthalazinone begins not in a biological context, but as a feat of classical organic synthesis. The fundamental phthalazine heterocycle, also known as benzo[d]pyridazine, can be prepared through various condensation reactions.[1] Early methods for creating the keto-derivative, phthalazinone (often referred to as phthalazone), involved the straightforward cyclocondensation of hydrazine with ortho-phthalaldehydoacid or its precursors.[4]

One of the most classical and enduring approaches involves the reaction of 2-acylbenzoic acids with hydrazine hydrate.[5] This two-component [4+2] cyclocondensation reaction is robust and provides a direct route to the core scaffold.[1][6]

A typical early synthesis can be outlined as follows:

-

Step 1: Phthalic anhydride is reacted with an aromatic hydrocarbon under Friedel-Crafts conditions to produce a 2-aroylbenzoic acid.[7]

-

Step 2: The resulting 2-aroylbenzoic acid is then heated with hydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol or acetic acid, to induce cyclization and dehydration, yielding the 4-substituted phthalazinone.[7][8]

The causality behind this reaction lies in the nucleophilicity of the hydrazine molecule. One nitrogen atom attacks the keto-carbonyl group of the 2-acylbenzoic acid, and the other attacks the carboxylic acid carbonyl, leading to a cyclic intermediate that subsequently eliminates two molecules of water to form the stable, aromatic phthalazinone ring system.

While effective, these early methods sometimes required harsh conditions and offered limited control over substitution patterns. The evolution of organic synthesis has since introduced milder and more versatile techniques, including multicomponent reactions and transition-metal-catalyzed cross-couplings, to generate complex phthalazinone libraries for drug screening.[6]

From Chemical Curiosity to Bioactive Molecule

For much of their early history, phthalazinones were primarily of academic interest. However, in the mid-20th century, researchers began to uncover their potential as biologically active agents. Initial discoveries highlighted their effects on the cardiovascular system.[9]

One of the earliest notable phthalazinone-related drugs was Hydralazine , a hydrazine derivative used clinically as a vasodilator for treating hypertension.[9] While not a phthalazinone itself, its structural relationship and shared hydrazine precursor chemistry spurred further investigation into related heterocyclic systems.

Subsequent research identified phthalazinone derivatives with a range of pharmacological activities, including:

-

Anticonvulsant properties[7]

These discoveries established the phthalazinone core as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility hinted at the vast therapeutic potential waiting to be unlocked.

The PARP Revolution: A Paradigm Shift in Cancer Therapy

The most significant chapter in the history of phthalazinones began with the discovery of their potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes.[2] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

The groundbreaking therapeutic concept was synthetic lethality . In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Because the HR pathway is non-functional, the cell cannot repair these DSBs, leading to catastrophic genomic instability and cell death. Normal, healthy cells with a functional HR pathway are largely unaffected.

Screening of compound libraries in the early 2000s identified 4-arylphthalazinones as micromolar inhibitors of PARP-1.[10] This initiated an intense period of structure-activity relationship (SAR) optimization, leading to the development of Olaparib (AZD2281) , the first-in-class PARP inhibitor to receive clinical approval. Olaparib, a 4-benzylphthalazinone derivative, demonstrated low nanomolar inhibition of PARP1 and PARP2 and became a transformative therapy for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[10][11]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the mechanism of action for phthalazinone-based PARP inhibitors in BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Experimental Protocols: Synthesis and Evaluation

The development of potent phthalazinone inhibitors relies on robust synthetic protocols and accurate biological assays.

Representative Synthesis of a 4-Benzylphthalazinone Core

This protocol is representative of the synthesis of key intermediates for PARP inhibitors like Olaparib.[8][12]

Objective: To synthesize 4-benzyl-2H-phthalazin-1-one from 2-phenylacetylbenzoic acid.

Materials:

-

2-Phenylacetylbenzoic acid (1 equivalent)

-

Hydrazine hydrate (1.5 equivalents)

-

Ethanol (as solvent)

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-phenylacetylbenzoic acid and ethanol.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

-

Reaction Monitoring (Causality Check): The progress of the reaction is monitored by TLC. The disappearance of the starting material spot (2-phenylacetylbenzoic acid) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. This step is critical for ensuring the reaction goes to completion without forming excessive byproducts.

-

Crystallization and Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying & Characterization (Self-Validation): Dry the product under vacuum. The identity and purity of the synthesized 4-benzyl-2H-phthalazin-1-one must be confirmed by analytical techniques such as ¹H-NMR (to confirm the chemical structure), Mass Spectrometry (to confirm the molecular weight), and HPLC (to quantify purity). This validation is non-negotiable for drug development.

Workflow for Phthalazinone Drug Discovery

The journey from a synthesized compound to a potential drug candidate follows a rigorous, multi-step workflow.

Caption: A typical workflow for the discovery and development of phthalazinone-based drugs.

Beyond PARP: The Expanding Therapeutic Landscape

While PARP inhibition remains the most prominent application, the versatility of the phthalazinone scaffold continues to yield novel therapeutic agents targeting other biological pathways.[3][10]

Quantitative Data: Diverse Targets of Phthalazinone Derivatives

| Compound Class | Target Enzyme/Receptor | Biological Activity | Reference |

| Benzylamine-substituted | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | [13] |

| Zopolrestat | Aldose Reductase (AR) | Anti-diabetic (for complications) | [2] |

| Phthalazinone Pyrazoles | Aurora-A Kinase | Anticancer (mitotic inhibitor) | [14] |

| Azelastine | Histamine H1 Receptor | Antihistaminic, Vasorelaxant | [9] |

This breadth of activity underscores the scaffold's utility as a template for rational drug design, enabling chemists to fine-tune substitutions to achieve high affinity and selectivity for a wide range of targets.

Conclusion and Future Perspectives

The history of phthalazinone is a compelling narrative of chemical innovation driving biological breakthroughs. From its origins as a synthetic heterocycle, it has evolved into a validated and highly valuable pharmacophore. The clinical success of Olaparib has not only revolutionized treatment for certain cancers but has also invigorated research into new applications for this remarkable scaffold.

Future research will likely focus on developing next-generation phthalazinones with improved selectivity, novel mechanisms of action, and applications beyond oncology, including in neurodegenerative and inflammatory diseases. The continued exploration of its chemical space, aided by computational modeling and advanced synthetic methods, ensures that the story of the phthalazinone compound is far from over.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phthalazine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to 4-Methylphthalazin-1(2H)-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methylphthalazin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical identifiers, provide a detailed, field-proven protocol for its synthesis via cyclocondensation, and outline the analytical techniques for its structural confirmation and purity assessment. Furthermore, this guide explores the compound's role as a versatile scaffold in drug discovery, particularly in the development of novel therapeutic agents. This document is intended as a foundational resource for researchers, chemists, and drug development professionals working with phthalazinone derivatives.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a privileged diazaheterobicyclic scaffold that appears in a wide array of synthetic molecules relevant to medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions make it a versatile building block for drug development.[3] Phthalazinone derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5]

This compound, specifically, is a fundamental derivative where a methyl group at the C4 position influences its chemical reactivity and biological profile.[4] It serves as a crucial starting material and intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors like Poly(ADP-ribose)polymerase (PARP) inhibitors used in oncology.[4][5][6] Understanding its fundamental properties, synthesis, and handling is therefore critical for its effective application in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The key identifiers and properties for this compound are summarized below.

Chemical Structure

References

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 5004-48-8 [smolecule.com]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Tautomeric Landscape of 4-Methylphthalazin-1(2H)-one: A Technical Guide for Drug Discovery and Development

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal consideration in drug design and development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by 4-Methylphthalazin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By integrating theoretical principles with practical experimental methodologies and computational analysis, this document serves as a comprehensive resource for researchers and scientists engaged in the characterization and application of phthalazinone derivatives. We will delve into the lactam-lactim and the less probable amino-imino tautomeric forms, elucidating the factors that govern their equilibrium and presenting robust protocols for their spectroscopic and computational investigation.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. Tautomerism introduces a layer of complexity and opportunity in the study of these molecules. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical entities in a state of dynamic equilibrium.[1] For nitrogen-containing heterocycles like this compound, the position of a labile proton can dramatically alter the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its pharmacokinetic and pharmacodynamic profiles.

This compound belongs to the phthalazinone class of compounds, which are recognized for their diverse biological activities. The core structure of this molecule allows for potential prototropic tautomerism, primarily the lactam-lactim equilibrium, and to a lesser extent, the amino-imino tautomerism of a hypothetical amino-substituted analogue. Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer under physiological conditions will dictate the molecule's interactions with its biological target.

This guide will systematically dissect the tautomeric possibilities of this compound, providing a robust framework for its comprehensive characterization.

Theoretical Framework: Potential Tautomeric Forms

The structural versatility of this compound gives rise to several potential tautomeric forms. The most significant of these is the lactam-lactim tautomerism, a form of keto-enol tautomerism common in cyclic amides.

-

Lactam Form (Amide): this compound is the amide tautomer, characterized by a carbonyl group (C=O) at the 1-position and a proton on the adjacent nitrogen atom (N2). This form is generally the more stable tautomer for six-membered heterocyclic systems.

-

Lactim Form (Imidol): 1-Hydroxy-4-methylphthalazine is the imidol or enol tautomer, featuring a hydroxyl group (-OH) at the 1-position and a carbon-nitrogen double bond within the heterocyclic ring.

-

Amino-Imino Tautomerism: While not directly applicable to the parent this compound, if an amino group were present on the phthalazine ring, a third type of tautomerism, amino-imino, would be possible. This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, forming an imino group.

The equilibrium between these forms is influenced by a multitude of factors, including the intrinsic stability of the tautomers, solvent polarity, pH, and temperature. A thorough investigation, therefore, necessitates a multi-pronged approach combining spectroscopic analysis and computational modeling.

Experimental Characterization of Tautomeric Forms

The definitive identification and quantification of tautomers in equilibrium rely on a suite of analytical techniques. Spectroscopic methods, in particular, provide a direct window into the molecular structure in different states of matter.